molecular formula C7H6O5S B107110 2-Hydroxy-5-sulfinobenzoic acid CAS No. 19479-88-0

2-Hydroxy-5-sulfinobenzoic acid

Cat. No.: B107110
CAS No.: 19479-88-0
M. Wt: 202.19 g/mol
InChI Key: CFYDCJCXEBLVGT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-sulfinobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6O5S and its molecular weight is 202.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19479-88-0

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

2-hydroxy-5-sulfinobenzoic acid

InChI

InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12)

InChI Key

CFYDCJCXEBLVGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Key on ui other cas no.

19479-88-0

Synonyms

2-Hydroxy-5-sulfinobenzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 317 mmol sodium sulfite in 200 ml water at RT was added dropwise over 30 min a solution of 42.3 mmol 5-chlorosulfonyl-2-hydroxy-benzoic acid in 80 ml dioxane and stirring continued for a further 30 min. 5 M aq NaOH was then added dropwise until the reaction mixture was pH 14, and the mixture was then allowed to stir at RT for a further 2 h. The mixture was then cooled to 0° C. and concentrated H2SO4 added until the reaction mixture was pH 1. Ethyl acetate was added, and the phases were separated. The organic phase was dried with Na2SO4. Evaporation in vacuo yielded the title compound.
Quantity
317 mmol
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42.3 mmol
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reactant
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200 mL
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80 mL
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solvent
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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